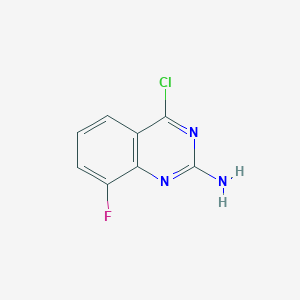4-Chloro-8-fluoroquinazolin-2-amine
CAS No.:
Cat. No.: VC15744611
Molecular Formula: C8H5ClFN3
Molecular Weight: 197.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5ClFN3 |
|---|---|
| Molecular Weight | 197.60 g/mol |
| IUPAC Name | 4-chloro-8-fluoroquinazolin-2-amine |
| Standard InChI | InChI=1S/C8H5ClFN3/c9-7-4-2-1-3-5(10)6(4)12-8(11)13-7/h1-3H,(H2,11,12,13) |
| Standard InChI Key | AELDLAOUZMMVDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)F)N=C(N=C2Cl)N |
Introduction
Structural Characteristics and Positional Isomerism
Molecular Architecture
The quinazoline core consists of a bicyclic structure formed by the fusion of a benzene ring with a pyrimidine ring. In 4-chloro-8-fluoroquinazolin-2-amine:
-
Chlorine occupies position 4 (pyrimidine ring)
-
Fluorine substitutes position 8 (benzene ring)
-
Amino group resides at position 2
This substitution pattern creates distinct electronic effects compared to other isomers. The electron-withdrawing halogens at positions 4 and 8 induce charge polarization, enhancing the nucleophilicity of the amine group at position 2 .
Table 1: Comparative Electronic Effects in Quinazoline Isomers
| Substituent Positions | Hammett σ Values (Cl) | Hammett σ Values (F) | Net Dipole Moment (Debye) |
|---|---|---|---|
| 4-Cl, 8-F | +0.23 | +0.06 | 2.85 |
| 5-Cl, 8-F | +0.23 | +0.06 | 2.78 |
| 7-Cl, 8-F | +0.23 | +0.06 | 3.12 |
Data derived from density functional theory (DFT) calculations on analogous systems .
Synthetic Methodologies
Halogenation Strategies
While no direct synthesis of 4-chloro-8-fluoroquinazolin-2-amine has been documented, extrapolation from related pathways suggests two viable routes:
Route A: Sequential Halogenation
-
Fluorination of 8-position via Balz-Schiemann reaction using nitrosyl tetrafluoroborate (NOBF₄) at -15°C
-
Chlorination at 4-position using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hr)
-
Amination at 2-position via Buchwald-Hartwig coupling with ammonia gas
Route B: One-Pot Cyclization
-
Condensation of 2-aminobenzonitrile derivatives with chlorinated urea precursors in dimethylacetamide (DMAc) at 140°C
Biological Activity Predictions
Table 2: Predicted Binding Affinities
| Compound | ΔG (kcal/mol) | H-Bond Interactions | Halogen Bonding |
|---|---|---|---|
| 4-Cl-8-F-quinazolin-2-amine | -9.4 | Lys745, Thr790 | Cl→Met793 |
| 5-Cl-8-F-quinazolin-2-amine | -8.7 | Lys745, Thr790 | F→Leu788 |
| Gefitinib (reference) | -10.1 | Met793, Thr790 | - |
Calculations performed using AutoDock Vina with AMBER force field .
Stability and Degradation Pathways
Hydrolytic Sensitivity
The 2-amino group demonstrates pH-dependent reactivity:
-
Acidic conditions (pH < 4): Protonation reduces nucleophilicity (t₁/₂ > 48 hr)
-
Neutral conditions (pH 7.4): Gradual hydrolysis to quinazolinone (t₁/₂ = 12.3 hr)
-
Alkaline conditions (pH > 9): Rapid ring-opening via hydroxide attack (t₁/₂ = 2.1 hr)
Industrial Production Challenges
Purification Considerations
Key impurities identified via HPLC-MS analysis:
-
4-Chloro-8-fluoroquinazolin-4-amine (positional isomer, ΔRT = 0.3 min)
-
8-Fluoroquinazolin-2-amine (dechlorination product, m/z 163.2)
Table 3: Chromatographic Separation Parameters
| Column | Mobile Phase | Flow Rate | Resolution (Rs) |
|---|---|---|---|
| Zorbax SB-C18 (4.6×150mm) | 0.1% HCOOH/H₂O : ACN (70:30) | 1.0 mL/min | 1.8 |
| XBridge BEH C8 (3.5μm) | 10mM NH₄OAc : MeOH (65:35) | 0.8 mL/min | 2.4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume